

Comparative Analysis of Synthetic Strategy and Biological Activity

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Compound of Interest

Compound Name: 16,17-Dihydroheronamide C

Cat. No.: B13906770

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The total synthesis of **16,17-Dihydroheronamide C** was accomplished as part of a broader study to investigate the structure-activity relationship of the Heronamide class of natural products.^{[1][2][3]} The synthesis employs a highly modular approach, allowing for the preparation of various analogues to probe the biological significance of different structural motifs.^{[1][2][3]}

The core strategy involves the convergent assembly of two key fragments: a C1–C13 unit and a C14–C27 unit. This modularity is a key feature, enabling the synthesis of derivatives with modifications in either segment.

Biological Activity Comparison

16,17-Dihydroheronamide C was designed to investigate the role of the C16–C17 double bond in the antifungal activity of Heronamide C.^{[1][2]} The evaluation of its growth inhibition activity against fission yeast revealed a critical insight into the pharmacophore of this class of compounds.

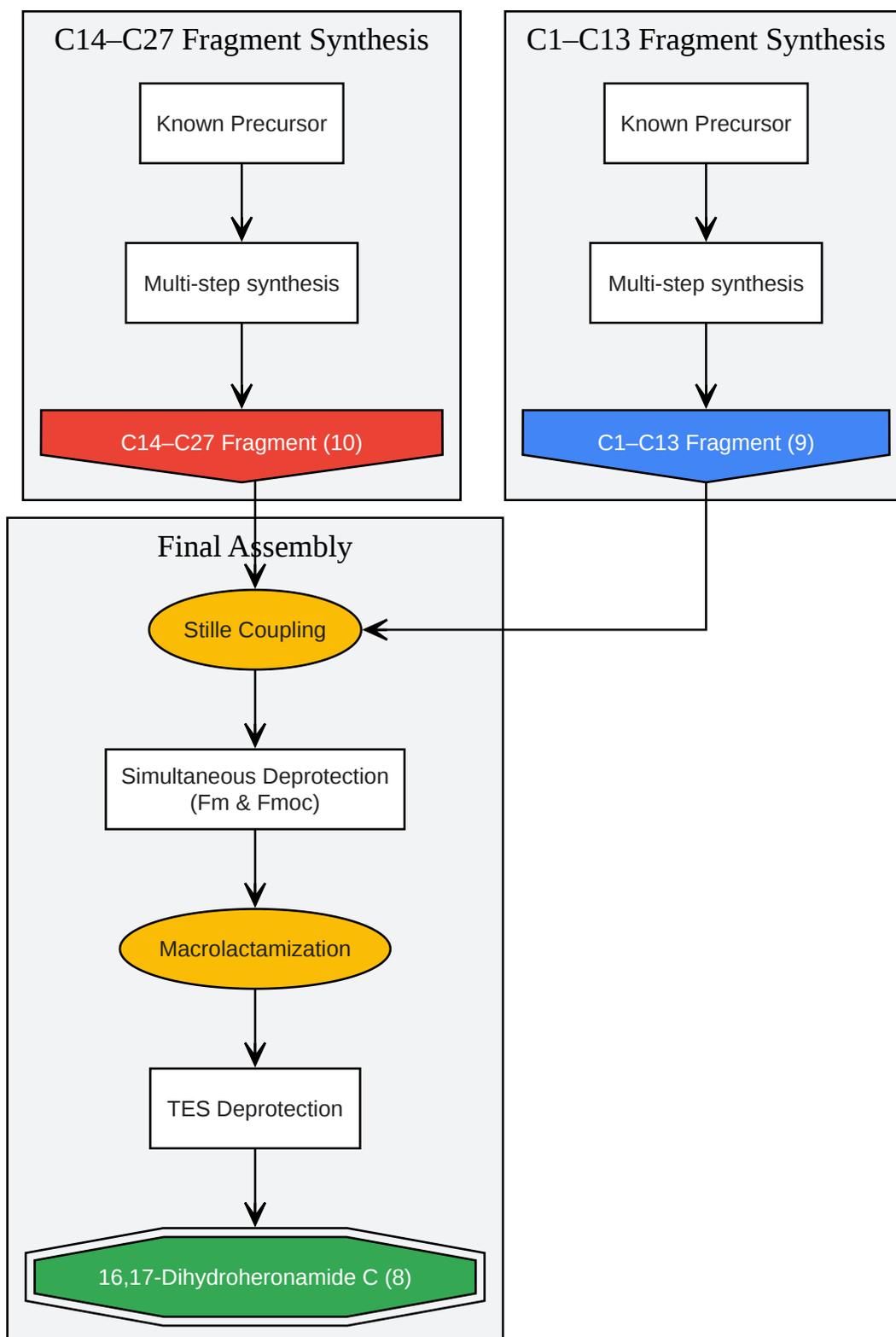
Table 1: Comparative Antifungal Activity

Compound	Target Organism	IC ₅₀ (μM)	Key Structural Feature
16,17-Dihydroheronamide C	Fission Yeast	> 50	Saturated C16–C17 bond
ent-Heronamide C	Fission Yeast	0.26	Enantiomer of Heronamide C
8-Deoxyheronamide C	Fission Yeast	Positive Control	Natural Analogue

The data clearly indicates that the saturation of the C16–C17 double bond leads to a complete loss of antifungal activity, with **16,17-Dihydroheronamide C** showing no growth inhibition up to a concentration of 50 μM.^{[1][3]} In contrast, ent-Heronamide C, the enantiomer of the natural product, retained potent antifungal activity.^{[1][3]} This suggests the C16–C17 double bond is crucial for the biological activity of Heronamide C.^{[1][2]}

Synthetic Workflow

The synthetic route to **16,17-Dihydroheronamide C** is a multi-step process involving the preparation of two advanced fragments, their subsequent coupling, and final macrocyclization and deprotection steps.



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Caption: Synthetic workflow for **16,17-Dihydroheronamide C**.

Experimental Protocols

The synthesis of **16,17-Dihydroheronamide C** involves a sequence of key reactions, with the final steps detailed below.

Synthesis of the C14–C27 Fragment (10)

The preparation of the C14–C27 fragment is a multi-step process. The final steps reported involve iodination, Teoc deprotection, and Fmoc protection, affording the desired fragment in a 27% overall yield over four steps.[3]

Key Final Steps in the Synthesis of 16,17-Dihydroheronamide C (8)

1. Stille Coupling of Fragments 9 and 10: The C1–C13 fragment (9) and the C14–C27 fragment (10) are coupled using Stille conditions.[3]
2. Simultaneous Deprotection and Macrolactamization: Following the coupling, the Fm and Fmoc protecting groups are removed concurrently. The resulting linear precursor undergoes macrolactamization to form the 20-membered ring.[3]
3. TES Deprotection: The final step is the deprotection of the triethylsilyl (TES) ether to yield **16,17-Dihydroheronamide C**. [3]

The overall yield for these final four steps (Stille coupling, deprotection, macrolactamization, and TES deprotection) is reported to be 18%. [3]

Note: Detailed experimental procedures and characterization data can be found in the supporting information of the primary literature.[1]

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References

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